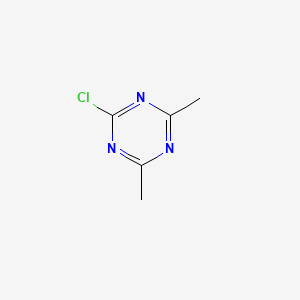

2-Chloro-4,6-dimethyl-1,3,5-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4,6-dimethyl-1,3,5-triazine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Research

2-Chloro-4,6-dimethyl-1,3,5-triazine has been explored for potential applications in anticancer treatments. It has been utilized in the synthesis of isotopomers of the experimental anticancer agent pentamethylmelamine (PMM), which could serve as potential prodrugs for cancer therapy (Ferrer, Naughton, & Threadgill, 2002).

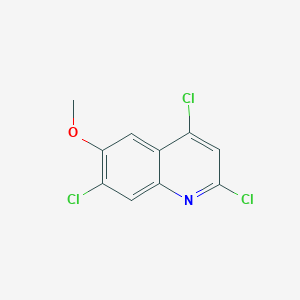

Organometallic Chemistry

In organometallic chemistry, this compound has been used in Pd- or Ni-catalyzed cross-coupling processes. These processes form new C–C bonds on the heteroaromatic ring, leading to the creation of various 2-alkyl-4,6-dimethoxy-1,3,5-triazines (Samaritani et al., 2005).

Nonlinear Optics Materials

This compound has also been involved in the development of materials for octupolar nonlinear optics (NLO). Studies on its crystal structures and packing have provided insights into the design of NLO materials, revealing interesting hydrogen bonding and molecular interactions (Boese et al., 2002).

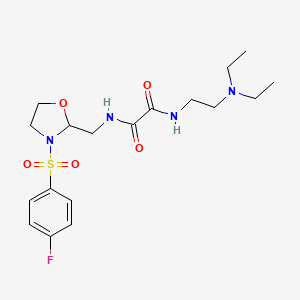

Synthesis of Oxazolines

Another significant application is in the synthesis of 2-oxazolines from carboxylic acids. It enables the creation of oxazolines at room temperature, which is useful in various chemical syntheses (Bandgar & Pandit, 2003).

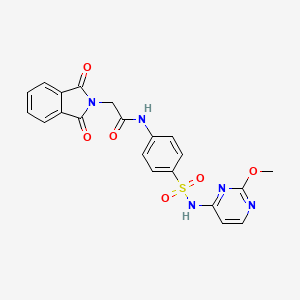

Supramolecular Combinatorial Synthesis

It has been used in the synthesis of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines, which find applications in supramolecular combinatorial synthesis. These compounds have potential uses in various chemical and pharmaceutical research areas (Díaz‐Ortiz et al., 2005).

Flame Retardants for Fabrics

Research has also been conducted on using triazine derivatives, including this compound, for enhancing the flame retardant properties of fabrics. Understanding their mechanism of action on cotton fabrics has been a key area of study (Nguyen et al., 2015).

Chemical Sensors

Additionally, this compound has been used in the development of chemical sensors. For example, its derivatives have been investigated for selectively recognizing metal ions like Fe3+ and Cu2+, indicating its potential in environmental monitoring and analysis (Hua, Aihong, & Fangying, 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4,6-dimethyl-1,3,5-triazine is the carboxylic functional groups in peptides . It acts as a peptide coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines .

Mode of Action

This compound interacts with its targets through a process similar to common amide coupling reactions involving activated carboxylic acids . It is highly reactive and can catalyze amide-forming reactions .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The downstream effects include the synthesis of peptides with specific sequences, which can then fold into functional proteins.

Result of Action

The result of the action of this compound is the formation of peptides with specific sequences . These peptides can then fold into functional proteins, which play a crucial role in various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable yet highly reactive , suggesting that it can maintain its activity under a range of conditions. Safety data indicates that it may pose hazards to the environment, including long-term adverse effects on aquatic life . Therefore, careful handling and disposal are necessary to minimize environmental impact.

Análisis Bioquímico

Biochemical Properties

2-Chloro-4,6-dimethyl-1,3,5-triazine is known to be a stable, yet highly reactive compound . It is reported as a useful coupling reagent for the purification of peptides . Catalytic amide-forming reactions of this compound have been reported

Molecular Mechanism

It is known to participate in catalytic amide-forming reactions

Propiedades

IUPAC Name |

2-chloro-4,6-dimethyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIXHVLABNVHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)